![molecular formula C35H38N6O6 B2853439 1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] CAS No. 2414546-93-1](/img/structure/B2853439.png)
1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] is a complex organic compound with a molecular formula of C35H38N6O6 It is characterized by its intricate structure, which includes multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-diethyl-4-aminobenzyl alcohol with 2-nitrophenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] involves its interaction with specific molecular targets. The compound’s nitro groups and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea]
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
Uniqueness
1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-[4-[[3,5-diethyl-4-[(2-nitrophenyl)carbamoylamino]phenyl]methyl]-2,6-diethylphenyl]-3-(2-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-5-24-18-22(19-25(6-2)32(24)38-34(42)36-28-13-9-11-15-30(28)40(44)45)17-23-20-26(7-3)33(27(8-4)21-23)39-35(43)37-29-14-10-12-16-31(29)41(46)47/h9-16,18-21H,5-8,17H2,1-4H3,(H2,36,38,42)(H2,37,39,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLLTTZGPDMWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1NC(=O)NC2=CC=CC=C2[N+](=O)[O-])CC)CC3=CC(=C(C(=C3)CC)NC(=O)NC4=CC=CC=C4[N+](=O)[O-])CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2853360.png)

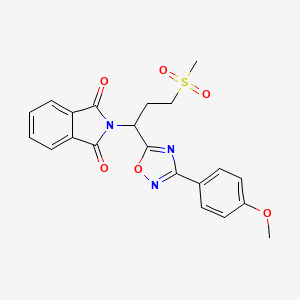
![2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2853364.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-3-methoxybenzenesulfonamide](/img/structure/B2853365.png)
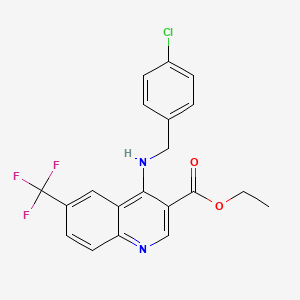
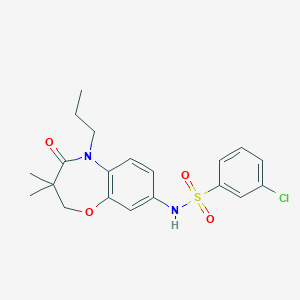
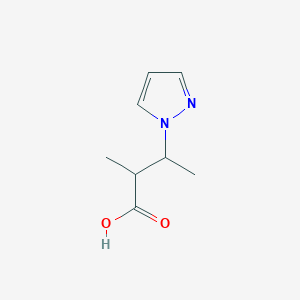
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2853369.png)
![2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid](/img/structure/B2853370.png)
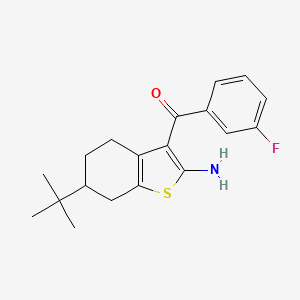
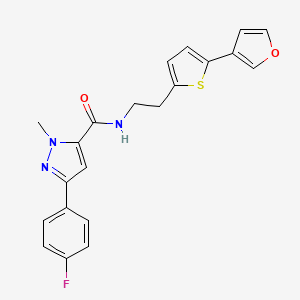
![1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2853376.png)
